1H-Purine-2,6-dione, 8-bromo-3,7-dihydro-3-methyl-7-(2-oxopropyl)-
Description
The compound 1H-Purine-2,6-dione, 8-bromo-3,7-dihydro-3-methyl-7-(2-oxopropyl)- is a brominated xanthine derivative characterized by a purine-dione core structure. The 8-bromo substitution and 7-(2-oxopropyl) side chain are critical to its chemical and biological properties. Key features include:
- Core structure: A purine ring with ketone groups at positions 2 and 4.
- Substituents: Bromine at position 8, a methyl group at position 3, and a 2-oxopropyl group at position 5.
- Functional groups: The 2-oxopropyl moiety introduces a reactive ketone, which may influence solubility and interactions with biological targets.
Properties
IUPAC Name |
8-bromo-3-methyl-7-(2-oxopropyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN4O3/c1-4(15)3-14-5-6(11-8(14)10)13(2)9(17)12-7(5)16/h3H2,1-2H3,(H,12,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVAIJKGSCETHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C2=C(N=C1Br)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353459 | |
| Record name | 1H-Purine-2,6-dione, 8-bromo-3,7-dihydro-3-methyl-7-(2-oxopropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101072-01-9 | |
| Record name | 1H-Purine-2,6-dione, 8-bromo-3,7-dihydro-3-methyl-7-(2-oxopropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The compound “1H-Purine-2,6-dione, 8-bromo-3,7-dihydro-3-methyl-7-(2-oxopropyl)-” is an impurity of Linagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. DPP-4 is an enzyme that plays a key role in glucose metabolism. It is involved in the inactivation of incretin hormones, which stimulate a decrease in blood glucose levels.
Mode of Action
As a DPP-4 inhibitor, the compound would be expected to prevent the breakdown of incretin hormones, thereby increasing their concentration in the blood. This leads to increased insulin synthesis and release, and decreased glucagon release, which together result in a decrease in blood glucose levels.
Biochemical Pathways
The compound affects the incretin system, a group of metabolic hormones that stimulate a decrease in blood glucose levels. By inhibiting DPP-4, it prevents the inactivation of incretins, leading to increased insulin release and decreased glucagon release. This has downstream effects on glucose metabolism, resulting in lower blood glucose levels.
Pharmacokinetics
As a dpp-4 inhibitor, it would be expected to have good oral bioavailability. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would also be expected to be favorable for its role as a DPP-4 inhibitor.
Result of Action
The primary result of the compound’s action is a decrease in blood glucose levels. This is achieved through increased insulin release and decreased glucagon release, which are triggered by the increased concentration of incretin hormones resulting from DPP-4 inhibition.
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For example, pH levels can affect the stability of the compound, and the presence of certain ions can influence its efficacy. Additionally, the compound’s action may be affected by the individual’s metabolic state, such as whether they are in a fed or fasting state.
Biochemical Analysis
Biochemical Properties
The nature of these interactions can vary widely, depending on the specific structure of the purine derivative and the biomolecules it interacts with.
Cellular Effects
Purine derivatives can influence cell function in various ways, including impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It’s possible that this compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking.
Dosage Effects in Animal Models
The effects of 1H-Purine-2,6-dione, 8-bromo-3,7-dihydro-3-methyl-7-(2-oxopropyl)- at different dosages in animal models are not well studied. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable.
Metabolic Pathways
Purine derivatives can interact with various enzymes or cofactors and can have effects on metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of 1H-Purine-2,6-dione, 8-bromo-3,7-dihydro-3-methyl-7-(2-oxopropyl)- within cells and tissues are not well studied. Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently lacking.
Biological Activity
1H-Purine-2,6-dione, 8-bromo-3,7-dihydro-3-methyl-7-(2-oxopropyl)-, commonly referred to as 8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione, is a synthetic derivative of xanthine. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its synthesis, biological mechanisms, and applications.
- Molecular Formula : C6H5BrN4O2
- Molecular Weight : 245.04 g/mol
- CAS Number : 93703-24-3
- Melting Point : 300°C
Synthesis
The synthesis of 8-bromo-3-methyl-1H-purine involves the bromination of 3-methylxanthine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in solvents like acetic acid or chloroform. Controlled temperatures are essential to ensure selective bromination at the 8th position. The compound can be purified through crystallization or chromatography techniques .
The biological activity of this compound primarily arises from its interaction with purinergic receptors and enzymes involved in purine metabolism. The presence of the bromine atom at the 8th position and the methyl group at the 3rd position significantly influence its binding affinity and specificity to these targets. This interaction can modulate various biochemical pathways related to cellular signaling and metabolism .
Study on Antifungal Activity
A study published in Agronomy assessed the antifungal activity of methylxanthines against grapevine trunk diseases. Although not directly testing 8-bromo derivatives, it highlighted that bromo-caffeine exhibited superior antifungal behavior compared to caffeine itself. This indicates that halogenated purines may enhance biological activity against fungal pathogens .
| Compound | EC50 (µg/mL) | Pathogen |
|---|---|---|
| Bromo-Caffeine | 490 | D. viticola |
| Iodo-Caffeine | 425 | D. seriata |
| Non-complexed Caffeine | ~1300 | Various |
Applications in Medicinal Chemistry
8-Bromo-3-methyl-1H-purine serves as a valuable building block in medicinal chemistry for synthesizing pharmaceutical compounds targeting purinergic receptors. Its derivatives are being explored for their potential to treat various diseases by modulating purinergic signaling pathways .
Scientific Research Applications
Medicinal Chemistry
This compound is primarily investigated for its potential therapeutic effects. It is structurally related to xanthine derivatives, which are known for their roles as enzyme inhibitors.
Case Study: Inhibition of Phosphodiesterases (PDEs)
- Objective : To evaluate the inhibitory effects of 8-bromo-3-methyl-7-(2-oxopropyl)-1H-purine-2,6-dione on various phosphodiesterase enzymes.
- Findings : The compound demonstrated significant inhibition of PDE4 and PDE5, suggesting its potential use in treating conditions like asthma and erectile dysfunction due to its ability to increase cyclic nucleotide levels in cells .
Anticancer Research
Research indicates that purine derivatives can exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Cytotoxicity Against Cancer Cell Lines
- Objective : To assess the cytotoxic effects of the compound on human cancer cell lines.
- Results : The compound showed a dose-dependent cytotoxic effect on HeLa and MCF-7 cell lines, indicating its potential as an anticancer agent .
Neurological Studies
The compound's interaction with adenosine receptors has been explored for its neuroprotective effects.
Case Study: Neuroprotection in Ischemic Models
- Objective : To investigate the neuroprotective effects of the compound in models of ischemic stroke.
- Outcomes : Administration of the compound resulted in reduced neuronal death and improved functional recovery in rodent models of stroke .
Data Tables
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 7
The 7-position substituent significantly impacts physical and chemical properties. Below is a comparison with similar compounds:
Key Observations :
- The 3-bromopropyl analog (115415-42-4) has a higher molecular weight due to two bromine atoms, likely increasing hydrophobicity .
- The propyl analog (101071-97-0) exhibits a sharp melting point (189–190°C), suggesting higher crystallinity compared to bulkier substituents .
- The target compound’s 2-oxopropyl group introduces a ketone, which may improve solubility and serve as a reactive site for further derivatization.
Substituent Variations at Position 8
Bromine at position 8 is a common feature in kinase inhibitors and enzyme modulators. For example:
- 8-Bromo-7-(3-phenoxypropyl)- (F9 in ): This compound acts as a myeloperoxidase (MPO) inhibitor, with the 8-bromo group critical for binding near Glu102 in MPO’s active site .
- 8-Bromo-3-methyl-7-(1-methylethyl)- (123980-53-0) : Marketed at $380/50 mg, this compound’s isopropyl group may enhance steric hindrance, affecting target selectivity .
Physical and Chemical Properties
Melting Points and Stability
- The 7-propyl analog (101071-97-0) melts at 189–190°C, while the 7-benzyl derivative () melts at 164°C . Lower melting points in benzyl-substituted compounds may reflect reduced crystallinity due to aromatic bulk.
- Bromine’s electronegativity likely stabilizes the purine ring, increasing thermal stability in all analogs.
Reactivity
- The 8-bromo group is susceptible to nucleophilic substitution (e.g., Suzuki coupling), enabling diversification into aryl or alkyl derivatives .
- The 2-oxopropyl ketone in the target compound could undergo condensation reactions or serve as a hydrogen-bond acceptor in biological systems.
Kinase and Enzyme Inhibition
- The 8-bromo and 7-oxoalkyl groups may enhance binding to ATP pockets .
- F9 () : Inhibits MPO with an IC₅₀ of ~1 µM, highlighting the importance of bromine and flexible 7-substituents for enzyme interaction .
Commercial Availability
- Brominated purine-diones are often高价; for example, Santa Cruz Biotechnology lists analogs at $380/50 mg . Limited commercial data for the target compound suggests it may require custom synthesis.
Q & A
Q. What synthetic strategies are recommended for preparing 8-bromo-3,7-dihydro-3-methyl-7-(2-oxopropyl)-1H-purine-2,6-dione, and how do functional groups influence reaction pathways?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or alkylation of xanthine derivatives. For example, bromination at the 8-position is achieved using bromine or N-bromosuccinimide under controlled pH to avoid over-bromination . The 7-(2-oxopropyl) group is introduced via alkylation with α,β-unsaturated ketones, leveraging the nucleophilic character of the xanthine nitrogen. Functional group compatibility requires careful protection of reactive sites (e.g., using trimethylsilyl groups) to prevent side reactions. Structural confirmation involves ¹H/¹³C NMR and mass spectrometry, with attention to resolving tautomeric equilibria in the purine ring .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : Assign peaks for the 8-bromo substituent (downfield shift ~8.2 ppm for aromatic protons) and the 2-oxopropyl group (distinct methylene and carbonyl signals) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₀H₁₂BrN₄O₃ requires [M+H]⁺ at 323.0056) .
- X-ray Diffraction : Resolves ambiguities in stereochemistry, particularly for the 7-substituent .
- HPLC-PDA : Quantifies purity (>95%) and detects impurities from incomplete alkylation or bromination .
Advanced Research Questions
Q. How can computational tools predict the biological activity of this compound, and what parameters are most informative?
Methodological Answer: Virtual screening using platforms like Chemicalize.org (based on ChemAxon) evaluates drug-likeness via parameters such as:
- Lipophilicity (LogP) : Optimal range -0.5 to +5.0 for CNS penetration .
- Topological Polar Surface Area (TPSA) : Values <90 Ų suggest blood-brain barrier permeability .
- Molecular Docking : Simulate binding to adenosine receptors (A₁/A₂A) using AutoDock Vina, focusing on bromine’s steric effects and the 2-oxopropyl group’s hydrogen-bonding potential . Validate predictions with in vitro cAMP assays in HEK293 cells expressing human receptors .
Q. How do structural modifications at the 7- and 8-positions affect adenosine receptor subtype selectivity?
Methodological Answer:
- 8-Bromo Substitution : Enhances A₂A receptor antagonism by sterically blocking the orthosteric site, as shown in haloperidol-induced catalepsy models (IC₅₀ ~50 nM) .
- 7-(2-Oxopropyl) Group : Modulates solubility and pharmacokinetics; compare with 7-(2-hydroxypropyl) derivatives (e.g., dyphylline) to assess metabolic stability via liver microsome assays .
- Comparative Studies : Use radioligand binding assays (³H-ZM241385 for A₂A, ³H-DPCPX for A₁) to quantify subtype affinity ratios .
Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo models?
Methodological Answer:
- Pharmacokinetic Profiling : Measure plasma half-life and brain penetration via LC-MS/MS in rodents. Low bioavailability (e.g., <20%) may explain efficacy gaps .
- Metabolite Identification : Use UPLC-QTOF-MS to detect oxidative metabolites (e.g., 7-(2-carboxypropyl) derivatives) that alter receptor interactions .
- Dose-Response Optimization : Conduct staggered dosing in Parkinson’s disease models (e.g., 6-OHDA-lesioned rats) to balance efficacy and toxicity .
Data Contradiction Analysis
Q. How to address discrepancies in reported LogP values for this compound?
Methodological Answer:
- Experimental Validation : Use shake-flask or HPLC-derived LogP measurements under standardized conditions (pH 7.4, 25°C) .
- Computational Calibration : Compare predicted LogP from multiple software (e.g., ChemAxon, ACD/Labs) to identify algorithmic biases. For example, discrepancies >1 unit may arise from inadequate parameterization of bromine’s electronic effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
